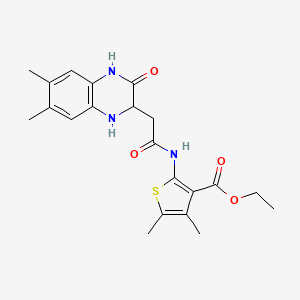
NMDI14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
NMDI14 的合成涉及多个步骤,从喹喔啉衍生物的制备开始。关键步骤包括:
喹喔啉核心形成: 喹喔啉核心通过邻苯二胺与二酮的缩合合成。
乙酰化: 然后使用乙酸酐对喹喔啉衍生物进行乙酰化。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常使用重结晶或色谱技术进行纯化 .
化学反应分析
反应类型
NMDI14 经历多种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 使用像氢化铝锂这样的还原剂,可以将 this compound 还原为其相应的胺衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要产品
科学研究应用
NMDI14 具有广泛的科学研究应用,包括:
化学: 用作研究 NMD 通路及其在基因表达调控中的作用的工具。
生物学: 用于研究以了解 NMD 的分子机制及其对细胞过程的影响。
医学: 研究其在由无义突变引起的遗传疾病(如囊性纤维化和地中海贫血)中的潜在治疗应用。
工业: 用于开发靶向 NMD 通路的新型治疗剂 .
作用机制
NMDI14 通过靶向 SMG7 蛋白发挥作用,SMG7 蛋白是 NMD 机制的一个关键组成部分。通过破坏 SMG7–UPF1 复合物,this compound 抑制 NMD 通路,导致含有提前终止密码子的 mRNA 稳定。 这导致恢复全长蛋白质,这在由无义突变引起的遗传疾病中可能具有治疗益处 .
相似化合物的比较
类似化合物
NMDI1: 另一种 NMD 通路抑制剂,但具有不同的分子结构。
NMDI2: 功能相似,但与 NMDI14 相比效力较低。
This compound 的独特性
This compound 因其在抑制 NMD 通路方面的高效力和特异性而脱颖而出。它在含有无义突变的细胞中恢复全长蛋白质的能力使其成为治疗应用的有希望的候选药物。 此外,this compound 在基于细胞的检测中显示出最小的毒性,进一步突出了其作为安全有效的 NMD 抑制剂的潜力 .
属性
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-6-28-21(27)18-12(4)13(5)29-20(18)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLPSNLBUMVXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

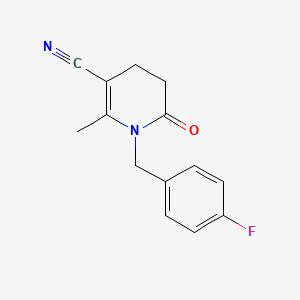
![(Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762743.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)
![4-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2762754.png)
![1-(thian-4-yl)-4-[4-(thiophen-3-yl)benzoyl]-1,4-diazepane](/img/structure/B2762755.png)
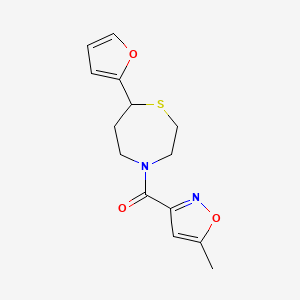
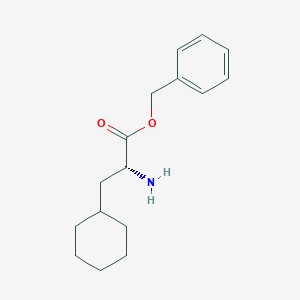
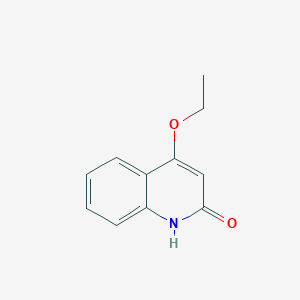
![1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2762761.png)
